molecular formula C21H26BrN3O4S B243763 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide

2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide

カタログ番号 B243763
分子量: 496.4 g/mol
InChIキー: PBHLRCNKSJTIGI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide, also known as BMS-986165, is a small molecule inhibitor that has shown promising results in the treatment of autoimmune diseases such as psoriasis and lupus.

作用機序

2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide is a selective inhibitor of the TYK2 (tyrosine kinase 2) enzyme, which plays a key role in the signaling pathways of several cytokines involved in autoimmune diseases. By inhibiting TYK2, 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide blocks the production of pro-inflammatory cytokines and reduces the activity of immune cells that contribute to disease pathology.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide has been shown to reduce the production of several pro-inflammatory cytokines, including IL-12, IL-23, and IFN-α, in preclinical models of autoimmune diseases. 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide has also been shown to reduce the activity of immune cells such as T cells and B cells, which play a key role in the development of autoimmune diseases. In addition, 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

One advantage of 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide is its selectivity for TYK2, which reduces the risk of off-target effects and toxicity. Another advantage is its oral bioavailability, which makes it a convenient drug candidate for clinical use. One limitation of 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several future directions for the development of 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide. One direction is the evaluation of its efficacy in clinical trials for autoimmune diseases such as psoriasis and lupus. Another direction is the investigation of its potential for the treatment of other autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are also needed to understand the long-term safety and tolerability of 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide in humans. Finally, the development of more potent and selective TYK2 inhibitors may lead to improved therapeutic outcomes for autoimmune diseases.

合成法

The synthesis of 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide involves several steps, including the formation of the piperazine intermediate, the coupling of the piperazine intermediate with the bromophenoxypropanamide, and the final step of introducing the methylsulfonyl group. The synthesis of 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide has been described in detail in a patent filed by Bristol-Myers Squibb.

科学的研究の応用

2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide has been studied extensively in preclinical models of autoimmune diseases such as psoriasis and lupus. In these studies, 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide has been shown to significantly reduce disease activity and improve clinical symptoms. 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide has also been tested in Phase 1 clinical trials, where it was found to be safe and well-tolerated in healthy volunteers.

特性

分子式

C21H26BrN3O4S

分子量

496.4 g/mol

IUPAC名

2-(4-bromophenoxy)-2-methyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]propanamide

InChI

InChI=1S/C21H26BrN3O4S/c1-21(2,29-19-10-4-16(22)5-11-19)20(26)23-17-6-8-18(9-7-17)24-12-14-25(15-13-24)30(3,27)28/h4-11H,12-15H2,1-3H3,(H,23,26)

InChIキー

PBHLRCNKSJTIGI-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C)OC3=CC=C(C=C3)Br

正規SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C)OC3=CC=C(C=C3)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。